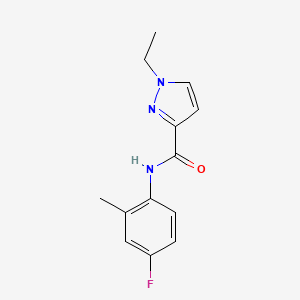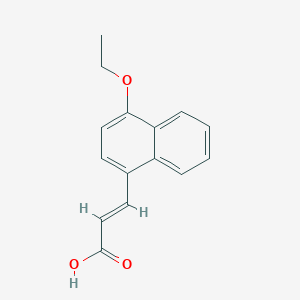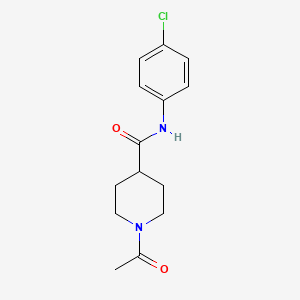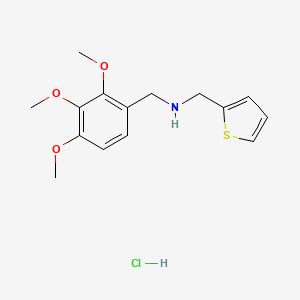
1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide, also known as EFMC, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazole derivative that has shown promising results in various studies, particularly in the field of medicinal chemistry. EFMC has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mecanismo De Acción
The mechanism of action of 1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, studies have suggested that it exerts its biological activities by inhibiting the activity of various enzymes and receptors. This compound has been found to inhibit cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, this compound has been found to activate caspases, which are enzymes that play a crucial role in apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which are responsible for inflammation and pain. This compound has also been found to induce apoptosis in cancer cells by activating caspases. Additionally, this compound has been found to exhibit antimicrobial activity by inhibiting the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a wide range of biological activities. Additionally, this compound has been found to be relatively safe and well-tolerated in animal studies. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, and its long-term safety and efficacy are not well understood.
Direcciones Futuras
There are several future directions for research on 1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide. One area of research could be to study its potential use as an anti-inflammatory and analgesic agent in humans. Additionally, further research could be conducted to study its potential use as an antitumor agent in humans. Another area of research could be to study its mechanism of action in more detail to better understand how it exerts its biological activities. Finally, research could be conducted to develop more effective and efficient synthesis methods for this compound.
Métodos De Síntesis
1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 4-fluoro-2-methylphenylhydrazine, which is then reacted with ethyl acetoacetate to form 1-ethyl-3-(4-fluoro-2-methylphenyl)-1H-pyrazole-5-carboxylic acid. This acid is then converted into its corresponding acid chloride and reacted with ammonia to form this compound.
Aplicaciones Científicas De Investigación
1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has shown potential in various fields of scientific research. It has been extensively studied for its anti-inflammatory and analgesic properties. This compound has been found to inhibit the production of inflammatory cytokines and prostaglandins, which are responsible for inflammation and pain. It has also been found to exhibit antitumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as an antimicrobial agent.
Propiedades
IUPAC Name |
1-ethyl-N-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-3-17-7-6-12(16-17)13(18)15-11-5-4-10(14)8-9(11)2/h4-8H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWUEILVKWCHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-ethylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5431899.png)
![4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5431915.png)
![ethyl 2-(4-hydroxy-3-nitrobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431919.png)
![N-benzyl-2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]aniline hydrochloride](/img/structure/B5431923.png)
![1-(3-ethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5431931.png)

![methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate](/img/structure/B5431942.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5431946.png)


![methyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431992.png)